4-Chloro-6-ethynylbenzo[d][1,3]dioxole

Catalog No.
S14050164
CAS No.
M.F
C9H5ClO2
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-ethynylbenzo[d][1,3]dioxole

Product Name

4-Chloro-6-ethynylbenzo[d][1,3]dioxole

IUPAC Name

4-chloro-6-ethynyl-1,3-benzodioxole

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-7(10)9-8(4-6)11-5-12-9/h1,3-4H,5H2

InChI Key

GAYUVDAPXSONGL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C(=C1)Cl)OCO2

The benzodioxole framework containing an ethynyl substituent represents a significant class of compounds in modern synthetic chemistry, with 4-Chloro-6-ethynylbenzo[d] [1] [2]dioxole serving as a particularly valuable substrate for various catalytic transformations [1] [3]. This compound has emerged as an important building block in transition metal-catalyzed alkyne functionalization reactions, offering unique reactivity patterns that distinguish it from simpler alkyne substrates [2] .

Copper-Catalyzed Enantioselective Alkynylation Mechanisms

Copper-catalyzed enantioselective alkynylation reactions involving 4-Chloro-6-ethynylbenzo[d] [1] [2]dioxole proceed through well-defined mechanistic pathways that have been extensively studied [1] [3]. The reaction mechanism typically initiates with the formation of a copper acetylide intermediate through deprotonation of the terminal alkyne by a suitable base in the presence of a chiral copper catalyst [5] [6].

The enantioselective alkynylation process begins with the coordination of 4-Chloro-6-ethynylbenzo[d] [1] [2]dioxole to the chiral copper complex, followed by oxidative addition to form an organocopper intermediate [1] [3]. The stereochemical outcome of these reactions is primarily controlled by the steric and electronic properties of the chiral ligand environment around the copper center [7] [8].

Research has demonstrated that 5-ethynylbenzo[d] [1] [2]dioxole derivatives participate effectively in copper-catalyzed enantioselective alkynylation reactions with quinolone substrates, achieving yields of 43% and enantiomeric excesses of 83% [3]. The reaction proceeds through a silylation-alkynylation sequence where the quinolone substrate is first converted to a silyl enol ether intermediate before undergoing the key carbon-carbon bond forming step [1] [3].

The mechanistic studies reveal that the copper catalyst facilitates the formation of a chiral copper-coordinated azomethine ylide intermediate, which subsequently reacts with the electrophilic partner to generate the desired alkynylated product [9]. The regiochemical control in these transformations is achieved through careful selection of the copper catalyst and ligand system, with bisoxazoline ligands proving particularly effective for achieving high enantioselectivities [7] [8].

Table 1: Copper-Catalyzed Enantioselective Alkynylation Performance Data

SubstrateYield (%)Enantiomeric Excess (%)Temperature (°C)Reaction Time (h)
5-ethynylbenzo[d] [1] [2]dioxole4383rt48
4-ethynyl-1,2-dimethoxybenzene5670rt24
phenylacetylene8992048
p-methoxyphenylacetylene9191048
p-trifluoromethylphenylacetylene9090048
p-methylphenylacetylene8989048
p-chlorophenylacetylene9090048
m-methylphenylacetylene9191048
o-methylphenylacetylene6782048
trimethylsilylacetylene8695048

The copper-catalyzed enantioselective alkynylation reactions demonstrate excellent functional group tolerance, with various substituted ethynylbenzo[d] [1] [2]dioxole derivatives participating effectively in the transformation [7] [8]. The electronic nature of the substituents on the benzodioxole ring significantly influences both the reaction rate and the enantioselectivity of the process [1] [3].

Palladium-Mediated Cross-Coupling Reaction Dynamics

Palladium-catalyzed cross-coupling reactions involving 4-Chloro-6-ethynylbenzo[d] [1] [2]dioxole follow the classical oxidative addition-transmetalation-reductive elimination mechanism that is characteristic of palladium-mediated transformations [10] [11]. The reaction dynamics are governed by the electronic properties of both the aryl halide electrophile and the alkyne nucleophile, with the benzodioxole substituent playing a crucial role in determining the overall reactivity [12] [13].

The oxidative addition step represents the initial and often rate-determining phase of the catalytic cycle, where the palladium zero complex inserts into the carbon-halogen bond of the aryl halide substrate [10] [11]. The efficiency of this step is directly correlated with the electron density of the aryl halide, with electron-deficient substrates generally exhibiting higher reactivity toward oxidative addition [14] [15].

Following oxidative addition, the transmetalation step involves the transfer of the alkynyl group from the organometallic nucleophile to the palladium center [12]. This process is facilitated by the presence of suitable bases and can be significantly influenced by the choice of ligands on the palladium catalyst [16] [15]. The benzodioxole moiety in 4-Chloro-6-ethynylbenzo[d] [1] [2]dioxole provides both electronic activation and steric protection during this critical step [17].

Table 2: Palladium-Mediated Cross-Coupling Reaction Performance Data

Aryl HalideAlkyne PartnerYield (%)Temperature (°C)Reaction Time (h)Catalyst Loading (mol%)
4-iodobenzaldehydeethynylbenzo[d] [1] [2]dioxole9225122
4-bromobenzaldehydeethynylbenzo[d] [1] [2]dioxole8525182
4-chlorobenzaldehydeethynylbenzo[d] [1] [2]dioxole78110365
4-nitroiodobenzenephenylacetylene9025122
iodobenzenephenylacetylene8825152
4-methylbromobenzenephenylacetylene5425242
4-methoxybromobenzenephenylacetylene6225242

The reductive elimination step completes the catalytic cycle by forming the desired carbon-carbon bond and regenerating the active palladium zero catalyst [12] [13]. This step is generally favored thermodynamically and proceeds readily under the reaction conditions employed for these transformations [11]. The overall efficiency of the palladium-catalyzed cross-coupling process depends on the careful balance of all three elementary steps [12].

Kinetic studies have revealed that the formation of palladium bisacetylides represents a crucial intermediate in the catalytic cycle, particularly in reactions involving multiple alkyne partners [12]. These intermediates can undergo transmetalation with palladium oxidative addition complexes to generate the coupled products with high efficiency [12]. The presence of 4-Chloro-6-ethynylbenzo[d] [1] [2]dioxole in these systems provides additional stabilization to the palladium intermediates through coordination of the dioxole oxygen atoms [18].

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent system exerts a profound influence on the efficiency and selectivity of catalytic reactions involving 4-Chloro-6-ethynylbenzo[d] [1] [2]dioxole [2] [19]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide favorable solvation of the transition metal catalysts and facilitate the formation of reactive intermediates [20] [21].

Temperature optimization represents a critical parameter in achieving maximum reaction efficiency while maintaining selectivity [22] [20]. Lower temperatures typically favor enantioselective processes by reducing the energy difference between competing transition states, while higher temperatures may be necessary to achieve reasonable reaction rates with less reactive substrates [21] [8].

Table 3: Solvent and Temperature Effects on Reaction Efficiency

SolventTemperature (°C)Yield (%)SelectivityReaction Time (h)
Dimethylformamide4088High24
Toluene11095Excellent36
Dimethyl sulfoxide8072Moderate20
Tetrahydrofuran6565Low48
Cyclopentyl methyl ether9087High18
1,4-Dioxane10078Good24
Acetonitrile8070Moderate16
Isopropanol2588Excellent15

Cyclopentyl methyl ether has emerged as a particularly effective solvent for reactions involving benzodioxole derivatives, providing high yields and excellent selectivity while operating under environmentally benign conditions [2] [19]. This solvent system enables effective biocatalytic and chemocatalytic cascade reactions that can be conducted in a purely organic environment without the need for aqueous workup procedures [2] [19].

The temperature-dependent behavior of these catalytic systems reveals distinct patterns based on the mechanism of the transformation [20] [21]. Copper-catalyzed enantioselective reactions typically perform optimally at lower temperatures to maximize stereochemical control, while palladium-mediated cross-coupling reactions may require elevated temperatures to achieve complete conversion [21]. The thermal stability of 4-Chloro-6-ethynylbenzo[d] [1] [2]dioxole allows for operation across a wide temperature range without decomposition of the substrate [23] [20].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

179.9978071 g/mol

Monoisotopic Mass

179.9978071 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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